

Ergosterol Peroxide: A Comprehensive Technical Guide on its Chemical Structure and Stereochemistry

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ergosterol Peroxide*

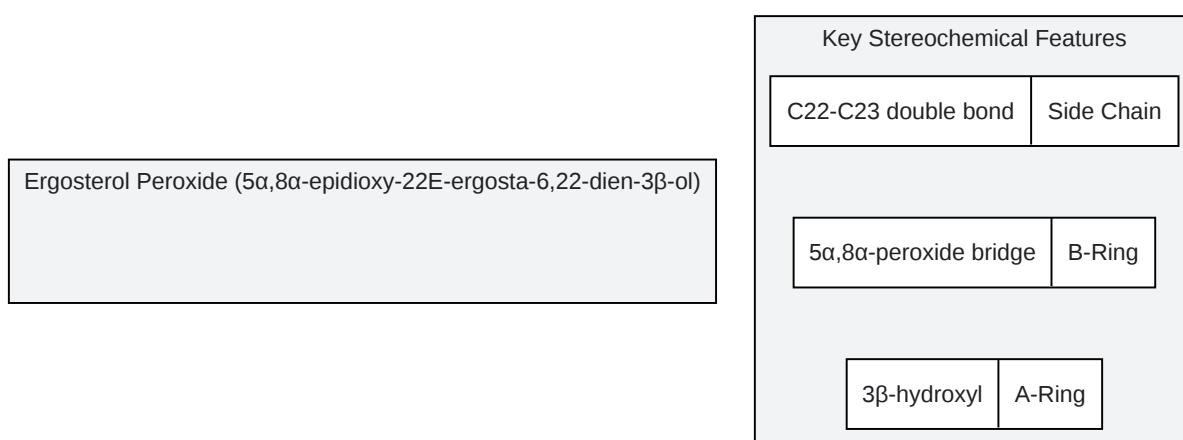
Cat. No.: *B198811*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ergosterol peroxide ($5\alpha,8\alpha$ -epidioxy-22E-ergosta-6,22-dien-3 β -ol) is a naturally occurring steroid derivative found in a variety of fungi, lichens, and sponges.^{[1][2]} This C₂₈-sterol has garnered significant attention within the scientific community due to its diverse and promising biological activities, including anti-tumor, anti-inflammatory, antiviral, and immunosuppressive properties.^{[3][4]} The unique endoperoxide bridge is considered a key pharmacophore responsible for its potent bioactivities.^{[5][6]} This technical guide provides an in-depth analysis of the chemical structure and stereochemistry of **ergosterol peroxide**, supported by spectroscopic data, experimental protocols for its isolation and synthesis, and an overview of its engagement with cellular signaling pathways.


Chemical Structure and Stereochemistry

Ergosterol peroxide is structurally derived from ergosterol, a primary component of fungal cell membranes.^{[7][8]} The key structural feature of **ergosterol peroxide** is the presence of a peroxide bridge across the B-ring of the steroid nucleus, specifically between carbons 5 and 8.^[5] This endoperoxide is typically a mixture of two isomers resulting from the α - and β -attack of singlet oxygen on ergosterol.^[9] The systematic IUPAC name for the most common isomer is (3S,5S,8S,9R,10R,13R,14R,17R)-10,13-dimethyl-17-[(1R,2E,4R)-1,4,5-trimethylhex-2-en-1-

yl]-1,3,4,9,10,11,12,13,14,15,16,17-dodecahydro-2H-5,8-epidioxycyclopenta[a]phenanthren-3-ol.[2]

The stereochemistry of the peroxide bridge is designated as 5 α ,8 α .[5][10] The molecule also retains the 3 β -hydroxyl group and the characteristic side chain of ergosterol with a double bond at C22-C23.[11]

Chemical Structure of Ergosterol Peroxide

[Click to download full resolution via product page](#)

Caption: Chemical structure and key stereochemical features of **ergosterol peroxide**.

Spectroscopic Data

The structural elucidation of **ergosterol peroxide** is primarily achieved through nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. The following table summarizes the key ^1H and ^{13}C NMR spectral data, which are in good agreement with published literature.[10][12][13]

Table 1: ^1H and ^{13}C NMR Spectral Data for **Ergosterol Peroxide** (in CDCl_3)

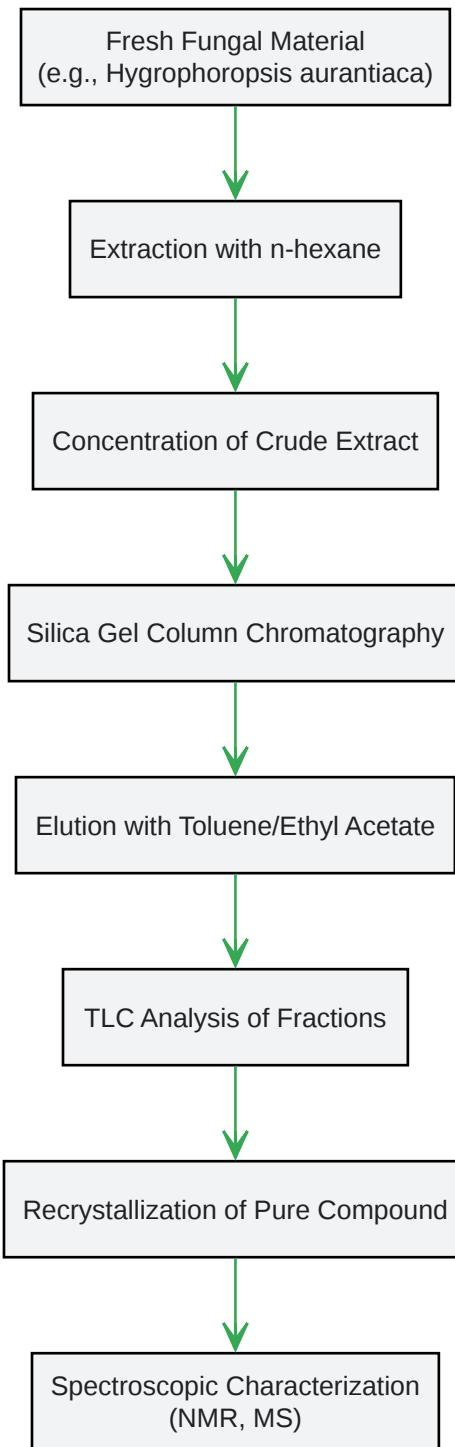
Position	^{13}C (δ , ppm)	^1H (δ , ppm, J in Hz)
3	66.5	3.96 (m)
6	135.4	6.25 (d, J = 8.5)
7	130.8	6.52 (d, J = 8.5)
22	135.2	5.18 (dd, J = 15.3, 7.8)
23	132.3	5.22 (dd, J = 15.3, 7.5)

Data compiled from multiple sources.[10][12]

The characteristic downfield signals for the vinylic protons H-6 and H-7 are indicative of the double bond within the B-ring, and their specific chemical shifts help confirm the $5\alpha,8\alpha$ -epidioxy orientation.[12]

Experimental Protocols

Isolation from Natural Sources


Ergosterol peroxide can be isolated from various fungal species. A general protocol involves the extraction of the fungal material with an organic solvent, followed by chromatographic separation.

Protocol: Isolation of **Ergosterol Peroxide** from *Hygrophoropsis aurantiaca*[14][15]

- Extraction: Fresh fruit bodies of *Hygrophoropsis aurantiaca* are minced and extracted with n-hexane at room temperature.
- Concentration: The resulting extract is filtered and concentrated under reduced pressure to yield a crude extract.
- Chromatographic Separation: The crude extract is subjected to column chromatography on silica gel.
- Elution: The column is eluted with a solvent system, such as a gradient of toluene and ethyl acetate. A common starting ratio is 3:1 (v/v).[15]

- Fraction Collection and Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing **ergosterol peroxide**.
- Purification: Fractions containing the target compound are combined, concentrated, and further purified by recrystallization to yield pure **ergosterol peroxide**.
- Characterization: The structure of the isolated compound is confirmed using spectroscopic methods such as $^1\text{H-NMR}$, $^{13}\text{C-NMR}$, and mass spectrometry.[14]

Workflow for Isolation of Ergosterol Peroxide

[Click to download full resolution via product page](#)

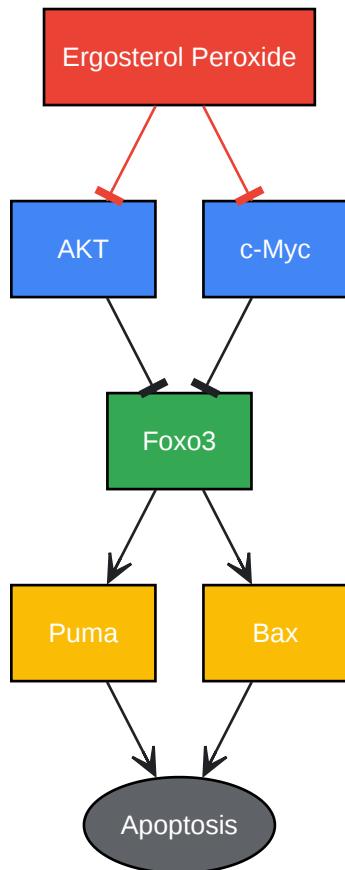
Caption: A generalized workflow for the isolation of **ergosterol peroxide** from fungal sources.

Chemical Synthesis

Ergosterol peroxide can be synthesized from its precursor, ergosterol, through a photosensitized reaction with singlet oxygen.[6][16]

Protocol: Synthesis of **Ergosterol Peroxide** from Ergosterol[6]

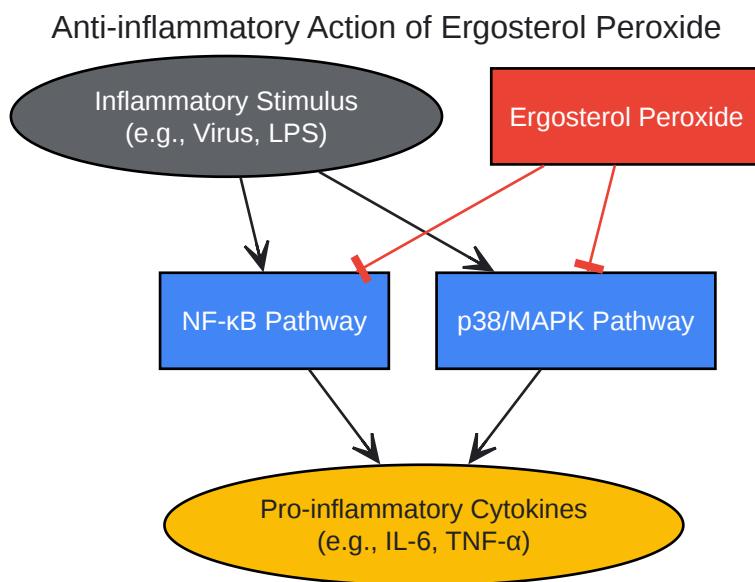
- Reaction Setup: Ergosterol is dissolved in a suitable solvent (e.g., pyridine or a mixture of ethanol and benzene) in a reaction vessel. A photosensitizer, such as methylene blue or rose bengal, is added.
- Photosensitized Oxidation: The solution is irradiated with visible light while oxygen is bubbled through the mixture.
- Reaction Monitoring: The progress of the reaction is monitored by TLC until the ergosterol is consumed.
- Workup: The solvent is removed under reduced pressure. The residue is then dissolved in a suitable organic solvent and washed with water to remove the photosensitizer.
- Purification: The crude product is purified by column chromatography on silica gel, followed by recrystallization to obtain pure **ergosterol peroxide**. The yield is typically around 64%. [6]


Signaling Pathways

Ergosterol peroxide exerts its biological effects by modulating various cellular signaling pathways. Its pro-apoptotic and anti-proliferative activities in cancer cells are particularly well-documented.

Foxo3-Mediated Apoptosis

In human hepatocellular carcinoma cells, **ergosterol peroxide** has been shown to induce apoptosis by activating the Forkhead box protein O3 (Foxo3).[17] This activation is achieved through the inhibition of the oncogenic proteins AKT and c-Myc. Activated Foxo3 then upregulates the expression of pro-apoptotic proteins such as Puma and Bax, leading to programmed cell death.[17]


Ergosterol Peroxide-Induced Foxo3-Mediated Apoptosis

[Click to download full resolution via product page](#)

Caption: Signaling pathway of **ergosterol peroxide** inducing apoptosis via Foxo3.

Anti-inflammatory Pathways

Ergosterol peroxide also exhibits significant anti-inflammatory properties by suppressing key inflammatory signaling pathways. It has been demonstrated to inhibit the activation of nuclear factor-kappa B (NF- κ B) and the p38 mitogen-activated protein kinase (MAPK) pathway.[18] This suppression leads to a reduction in the production of pro-inflammatory cytokines.[19]

[Click to download full resolution via product page](#)

Caption: Ergosterol peroxide's inhibition of pro-inflammatory signaling pathways.

Conclusion

Ergosterol peroxide is a sterol of significant interest due to its unique chemical structure and broad spectrum of biological activities. A thorough understanding of its stereochemistry, methods for its isolation and synthesis, and its interactions with cellular signaling pathways is crucial for its development as a potential therapeutic agent. This guide provides a foundational resource for researchers and professionals in the field of drug discovery and development, summarizing the key technical aspects of **ergosterol peroxide**. Further investigation into its mechanism of action and preclinical studies are warranted to fully elucidate its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Ergosterol peroxide - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. dl.begellhouse.com [dl.begellhouse.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Ergosterol | C28H44O | CID 444679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Ergosterol peroxide from *Rhizoctonia repens*: composition, conformation, and origin - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. Ergosterol Peroxide | C28H44O3 | CID 5351516 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. scribd.com [scribd.com]
- 14. A New Method for the Isolation of Ergosterol and Peroxyergosterol as Active Compounds of *Hygrophoropsis aurantiaca* and in Vitro Antiproliferative Activity of Isolated Ergosterol Peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A New Method for the Isolation of Ergosterol and Peroxyergosterol as Active Compounds of *Hygrophoropsis aurantiaca* and in Vitro Antiproliferative Activity of Isolated Ergosterol Peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Ergosterol peroxide activates Foxo3-mediated cell death signaling by inhibiting AKT and c-Myc in human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Ergosterol peroxide exhibits antiviral and immunomodulatory abilities against porcine deltacoronavirus (PDCoV) via suppression of NF- κ B and p38/MAPK signaling pathways in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Ergosterol peroxide suppresses influenza A virus-induced pro-inflammatory response and apoptosis by blocking RIG-I signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Ergosterol Peroxide: A Comprehensive Technical Guide on its Chemical Structure and Stereochemistry]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b198811#chemical-structure-and-stereochemistry-of-ergosterol-peroxide>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com